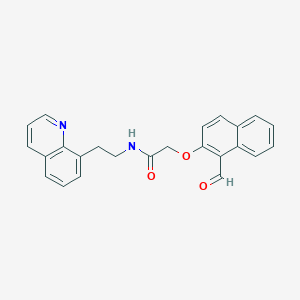

2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide

Description

Properties

IUPAC Name |

2-(1-formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c27-15-21-20-9-2-1-5-17(20)10-11-22(21)29-16-23(28)25-14-12-19-7-3-6-18-8-4-13-26-24(18)19/h1-11,13,15H,12,14,16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCYENCYDVABSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC(=O)NCCC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a naphthalene moiety linked to a quinoline derivative through an ether bond. The presence of these aromatic systems is significant for interactions with biological targets.

Research indicates that compounds similar to this compound may act primarily as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the breakdown of neurotransmitters in the brain. Inhibition of BChE can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

In Vitro Studies

A study highlighted the synthesis and biological evaluation of various substituted acetamide derivatives, including those similar to our compound. The results showed that certain derivatives exhibited significant BChE inhibition, with IC50 values indicating effective concentrations for therapeutic use:

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| 8c | 3.94 ± 0.15 | Mixed-type |

| 8d | 19.60 ± 0.21 | Moderate activity |

The most potent derivative (8c) demonstrated mixed-type inhibition, suggesting it interacts with both the catalytic and peripheral sites of BChE .

Structure-Activity Relationship (SAR)

The study conducted a SAR analysis to understand how structural modifications affect biological activity. It was found that the introduction of specific functional groups significantly enhanced BChE inhibitory activity, indicating that further optimization could yield even more potent derivatives.

Case Studies

Recent studies have explored the neuroprotective effects of BChE inhibitors derived from similar chemical frameworks:

- Neuroprotection in Animal Models : In vivo studies using animal models demonstrated that compounds with similar structures to this compound not only inhibited BChE but also exhibited neuroprotective effects against amyloid-beta toxicity.

- Cognitive Enhancement : Behavioral assessments showed improved cognitive functions in treated animals, suggesting potential applications in cognitive disorders.

Pharmacokinetics and ADME Properties

In silico studies have been employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These studies indicated favorable profiles for oral bioavailability and low toxicity, making it a promising candidate for further development.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several acetamide derivatives documented in the literature. Key analogues include:

Key Observations :

- The naphthalene moiety in the target compound enhances aromatic stacking interactions compared to simpler phenyl or benzothiazole derivatives .

- The quinolin-8-yl ethyl group introduces basicity and π-π interactions distinct from triazole- or benzothiazole-containing analogues .

Physicochemical and Spectroscopic Properties

Data from analogues provide insights into expected properties:

- IR Spectroscopy : The C=O stretch in acetamide derivatives typically appears near 1670–1680 cm⁻¹ (e.g., 1671 cm⁻¹ in compound 6a ), consistent with the target compound.

- NMR Spectroscopy: The quinolin-8-yl ethyl group’s protons would resonate downfield (δ ~7.5–8.5 ppm) due to aromatic deshielding . The formyl proton on naphthalene is expected near δ 10–11 ppm, as seen in related aldehydes .

- Solubility: The quinoline moiety may improve solubility in polar solvents compared to purely hydrocarbon-based analogues .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-Formylnaphthalen-2-yl)oxy-N-(2-quinolin-8-ylethyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Formation of the naphthalene ether linkage : Reacting a naphthalenol derivative with a formyl-containing precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the formyl group .

- Acylation : Coupling the intermediate with 2-quinolin-8-ylethylamine via nucleophilic attack on an activated acyl chloride or anhydride. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products .

- Purification : Use of column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product. HPLC and NMR are critical for verifying purity (>95%) and structural integrity .

Q. How is the compound characterized structurally and functionally post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., formyl proton at δ ~9.8 ppm, aromatic protons in the naphthalene/quinoline moieties) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₄H₂₁N₃O₃: 399.1584; observed: 399.1586) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (using SHELX software) resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Target-Specific Assays : Use enzyme inhibition assays (e.g., fluorescence-based kinetics for proteases) and receptor-binding studies (radioligand displacement) to distinguish mechanisms .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro group position on phenyl rings) and compare IC₅₀ values. For example, 3-nitrophenyl analogs show stronger enzyme inhibition than 4-substituted derivatives .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like quinoline-dependent enzymes, guiding mutagenesis studies to validate interaction sites .

Q. How can crystallographic data inform the design of analogs with improved stability?

- Methodological Answer :

- Hydrogen-Bonding Networks : Analyze intermolecular interactions (e.g., N–H···O bonds in crystal packing) to identify stabilizing motifs. Derivatives with fluorine substituents show enhanced stability due to C–F···H interactions .

- Torsional Strain Mitigation : Adjust substituents on the naphthalene ring to reduce dihedral angle strain (e.g., 87.19° between quinoline and benzene rings in related structures), improving conformational rigidity .

- Solubility Optimization : Co-crystallization with PEG-based solvents or cyclodextrins enhances aqueous solubility while retaining bioactivity .

Q. What methodologies validate the compound’s proposed antioxidant and anticancer mechanisms?

- Methodological Answer :

- ROS Scavenging Assays : Measure reduction in reactive oxygen species (ROS) using DCFH-DA fluorescence in cancer cell lines (e.g., HepG2). Compare to controls like ascorbic acid .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) confirm pro-apoptotic effects .

- In Vivo Models : Xenograft studies in mice assess tumor growth inhibition. Dose-response curves (10–100 mg/kg) and histopathology (H&E staining) evaluate efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.